4-(2,4-Dimethoxybenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

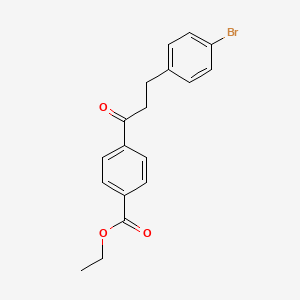

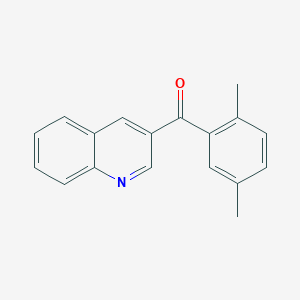

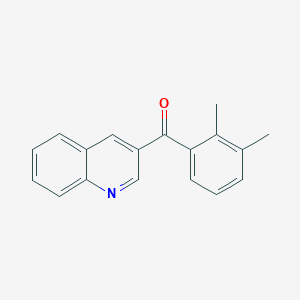

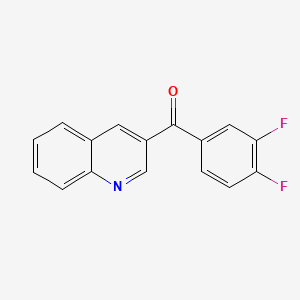

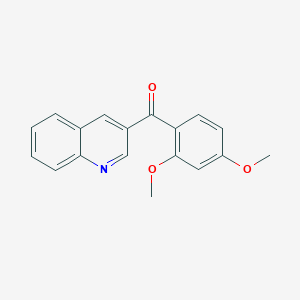

4-(2,4-Dimethoxybenzoyl)quinoline; 97% is a chemical compound with the molecular formula C18H15NO3 and a molecular weight of 293.3 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of 4-(2,4-Dimethoxybenzoyl)quinoline; 97% is represented by the formula C18H15NO3 . The compound has a complex structure, contributing to its perplexity and burstiness.Wirkmechanismus

Target of Action

Quinolines and quinolones, which include this compound, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .

Mode of Action

Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This mechanism is common among quinolines and quinolones, but the specific interaction of 3-(2,4-Dimethoxybenzoyl)quinoline with its targets may vary.

Biochemical Pathways

These could potentially include pathways related to microbial viability, inflammation, platelet aggregation, and tumor growth .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration . This suggests that 3-(2,4-Dimethoxybenzoyl)quinoline could potentially have good bioavailability, but specific studies would be needed to confirm this.

Result of Action

Given the broad spectrum of bioactivities exhibited by quinolines and quinolones, it can be inferred that the compound could potentially have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

It is known that the synthesis and side effects of quinolines and quinolones on the environment are being studied to tackle the drawbacks of the syntheses .

Vorteile Und Einschränkungen Für Laborexperimente

4-(2,4-Dimethoxybenzoyl)quinoline; 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it has a high degree of purity (97%). In addition, it is relatively stable and can be stored at room temperature for long periods of time. However, 4-(2,4-Dimethoxybenzoyl)quinoline; 97% also has several limitations. It is a relatively weak inhibitor of enzymes, and its effects on biological systems can be difficult to measure accurately.

Zukünftige Richtungen

There are several potential future directions for research on 4-(2,4-Dimethoxybenzoyl)quinoline; 97%. These include further studies on its mechanism of action, its effects on other enzymes, and its potential therapeutic applications. In addition, further research on its biochemical and physiological effects, as well as its potential toxicity, would be beneficial. Finally, further research on its synthesis and use as a reagent in organic synthesis is needed.

Synthesemethoden

4-(2,4-Dimethoxybenzoyl)quinoline; 97% can be synthesized from 2,4-dimethoxybenzoic acid and quinoline via a reaction between the two compounds in the presence of a base such as sodium carbonate. The reaction proceeds in two steps: first, the quinoline is deprotonated by the base to form a quinolinium cation, which then reacts with the 2,4-dimethoxybenzoic acid to form 4-(2,4-Dimethoxybenzoyl)quinoline; 97%. The overall reaction can be represented as follows:

2,4-Dimethoxybenzoic acid + Quinoline + Base → 4-(2,4-Dimethoxybenzoyl)quinoline

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dimethoxybenzoyl)quinoline; 97% is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe in biochemistry and as an inhibitor of enzymes in pharmacology. As a reagent in organic synthesis, 4-(2,4-Dimethoxybenzoyl)quinoline; 97% is used to synthesize various other compounds, such as 2,4-dimethoxybenzaldehyde and 2,4-dimethoxybenzyl alcohol. As a fluorescent probe, 4-(2,4-Dimethoxybenzoyl)quinoline; 97% is used to detect the presence of certain compounds, such as amino acids and nucleic acids, in biochemical assays. As an inhibitor of enzymes, 4-(2,4-Dimethoxybenzoyl)quinoline; 97% is used to study the role of certain enzymes in various biological processes, such as metabolism and signal transduction.

Eigenschaften

IUPAC Name |

(2,4-dimethoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-14-7-8-15(17(10-14)22-2)18(20)13-9-12-5-3-4-6-16(12)19-11-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXOYMGGRBYNNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.